molecular formula C13H8N2O3 B1399731 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959766-44-0

5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Cat. No.: B1399731
CAS No.: 959766-44-0
M. Wt: 240.21 g/mol
InChI Key: POHSOAQCQWVUHA-UHFFFAOYSA-N
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Description

5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is a heterocyclic compound with a unique structure that includes a nitro group, a nitrile group, and a fused isochromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by nitration and cyanation reactions to introduce the nitro and nitrile groups, respectively.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted isochromene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is not well-studied. its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro and nitrile groups can participate in various chemical interactions, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1,3-dihydrobenzo[de]isochromene-1,3-dione: Similar structure but with a dione group instead of a nitrile group.

    5-Nitro-1,3-dihydrobenzo[de]isoquinoline-1,3-dione: Contains an isoquinoline ring system instead of an isochromene ring.

Uniqueness

5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is unique due to the presence of both nitro and nitrile groups in its structure, which can lead to distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-5-11-10-3-1-2-8-6-18-7-9(13(8)10)4-12(11)15(16)17/h1-4H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHSOAQCQWVUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C#N)[N+](=O)[O-])CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Nitro-6-bromo-1H,3H-benzo[de]isochromene (23.0 g, 78.2 mmol) was dissolved in anhydrous DMF (500 mL). Then, copper (I) cyanide (10.5 g, 117 mmol) was added to the mixture at room temperature. The mixture was stirred at the internal temperature of 140° C. for 3 hours, and then cooled to 70° C. The resulting insoluble material was separated by filtration. The filtrate was poured into water (1500 mL), and stirred at room temperature for 2 hours. The resulting precipitate was collected by filtration, washed with acetonitrile, and air-dried. The title compound was obtained as yellow solid (15.9 g, 85%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper (I) cyanide
Quantity
10.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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